

Methyl 4-Chlorocinnamate: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Methyl 4-chlorocinnamate

Cat. No.: B1312252

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of interest in various fields, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the primary synthetic routes to **methyl 4-chlorocinnamate**, including Fischer esterification, Heck coupling, and Knoevenagel condensation. Detailed experimental protocols for these methods are presented. Furthermore, this document outlines the comprehensive characterization of the compound through various analytical techniques, with a summary of its key physical and spectroscopic properties. Finally, the known biological activities of cinnamate derivatives are discussed, highlighting potential signaling pathways of relevance for drug development professionals.

Synthesis of Methyl 4-Chlorocinnamate

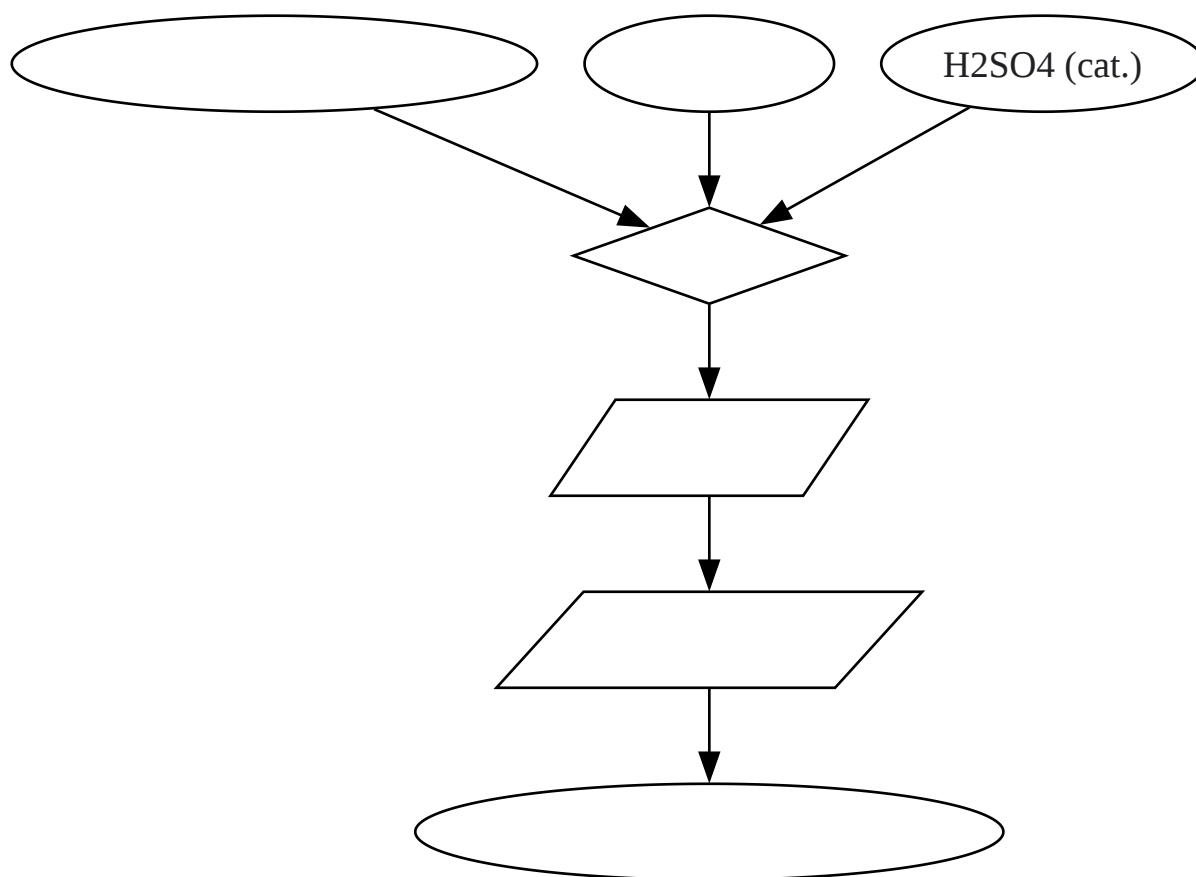
Several synthetic strategies can be employed for the preparation of **methyl 4-chlorocinnamate**. The choice of method may depend on factors such as starting material availability, desired yield, and reaction conditions. The most common and effective methods are detailed below.

Fischer Esterification of 4-Chlorocinnamic Acid

Fischer esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Experimental Protocol:

- To a solution of 4-chlorocinnamic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **methyl 4-chlorocinnamate**.
- Purify the product by recrystallization or column chromatography.



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Knoevenagel Condensation Workflow

Characterization of Methyl 4-Chlorocinnamate

The identity and purity of synthesized **methyl 4-chlorocinnamate** are confirmed through various analytical techniques.

Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₉ ClO ₂
Molecular Weight	196.63 g/mol
Appearance	White to almost white powder or crystals
Melting Point	71-77 °C
Boiling Point	292.8 °C at 760 mmHg
Density	1.211 g/cm ³

Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H), 6.42 (d, J=16.0 Hz, 1H), 3.82 (s, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8
IR (KBr, cm ⁻¹)	1702, 1634, 1592, 1332, 1167
Mass Spectrometry (m/z)	198 (M ⁺ +2), 196 (M ⁺), 165, 137

Biological Activity and Signaling Pathways for Drug Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. T[1][2][3]hese effects are often attributed to their ability to modulate various cellular signaling pathways.

Methyl 4-chlorocinnamate has demonstrated antimicrobial activity, particularly against *Staphylococcus aureus*, and notable antifungal activity. I[4]t is suggested that its antifungal

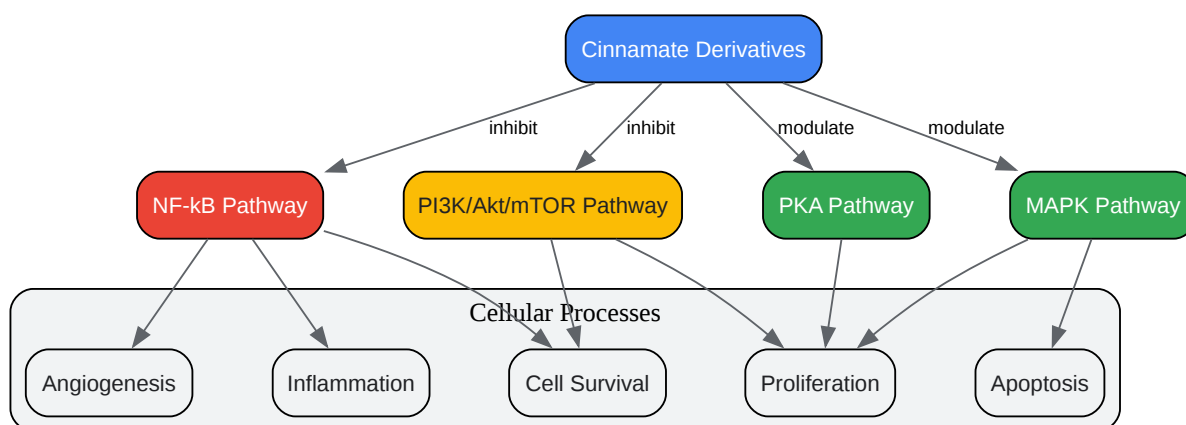
mechanism may involve the inhibition of the enzyme 14 α -demethylase, a key enzyme in fungal ergosterol biosynthesis.

[4] Derivatives of cinnamic acid have been shown to influence several critical signaling pathways implicated in disease pathogenesis:

- **NF- κ B Signaling Pathway:** Cinnamic acid derivatives can suppress the activation of Nuclear Factor-kappa B (NF- κ B), a key regulator of inflammation and cell survival. T[2][5]his inhibition can occur through the prevention of I κ B phosphorylation, thereby blocking the nuclear translocation of NF- κ B. *[5]
- **PI3K/Akt/mTOR Pathway:** Some cinnamate compounds have been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. *[5]
- **MAPK Signaling Pathways:** The mitogen-activated protein kinase (MAPK) pathways, including p38-MAPK, are involved in cellular responses to a variety of stimuli. Trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway. *[6]
- **PKA Signaling Pathway:** Protein Kinase A (PKA) signaling is another pathway that can be modulated by cinnamic acid derivatives. For instance, trans-cinnamic acid-induced fibroblast migration is also dependent on the PKA pathway.

[6]

Potential Signaling Pathways Modulated by Cinnamate Derivatives



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